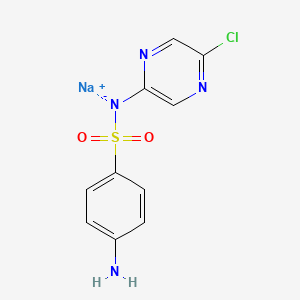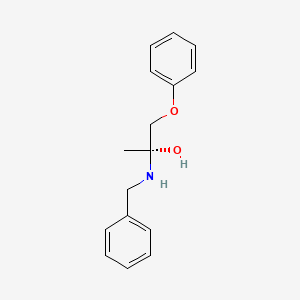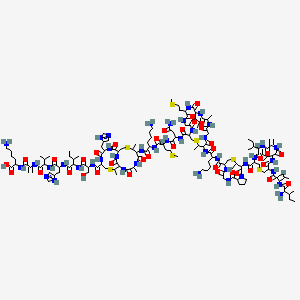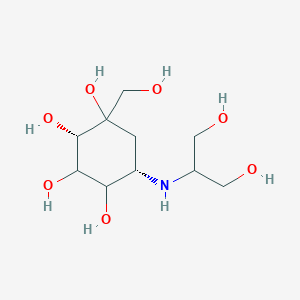
Sulfachloropyrazine (sodium)
Descripción general
Descripción
Sulfachloropyrazine sodium is a sulfonamide antimicrobial compound widely used in veterinary medicine. It is primarily employed to treat coccidiosis in poultry and other livestock due to its effectiveness against protozoal infections . The compound works by inhibiting the synthesis of folic acid in bacteria and protozoa, which is essential for their growth and reproduction .
Métodos De Preparación
The preparation of sulfachloropyrazine sodium involves several steps. One common method includes the reaction of sulfanilamide sodium salt with 2,6-dichloropyrazine in an organic solvent . The reaction mixture undergoes a condensation reaction, followed by extraction and crystallization to obtain sulfanilamide chloropyrazine. This intermediate is then reacted with sodium hydroxide to produce sulfachloropyrazine sodium . The process is characterized by high yield, minimal waste, and suitability for industrial production .
Análisis De Reacciones Químicas
Sulfachloropyrazine sodium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential redox reactions under appropriate conditions.
Hydrolysis: Sulfachloropyrazine sodium can hydrolyze in the presence of strong acids or bases, leading to the breakdown of the sulfonamide bond.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sulfachloropyrazine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfonamide chemistry and reaction mechanisms.
Biology: The compound is employed in research on bacterial and protozoal infections, particularly in understanding the mechanisms of antimicrobial resistance.
Medicine: Sulfachloropyrazine sodium is investigated for its potential use in treating various infections in veterinary medicine.
Mecanismo De Acción
Sulfachloropyrazine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria and protozoa . By blocking this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in the death of the microorganisms .
Comparación Con Compuestos Similares
Sulfachloropyrazine sodium is similar to other sulfonamide compounds such as sulfachlorpyridazine and sulfaclozine . it is unique in its specific application for treating coccidiosis in poultry and livestock. Unlike other sulfonamides, sulfachloropyrazine sodium has a higher efficacy against certain protozoal infections, making it a preferred choice in veterinary medicine .
Similar compounds include:
Sulfachlorpyridazine: Used for urinary tract infections and in veterinary medicine.
Sulfaclozine: Another sulfonamide used for treating coccidiosis in poultry.
These compounds share a similar mechanism of action but differ in their specific applications and efficacy against various infections.
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGGLFSIKVVWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN4NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71720-40-6 | |
| Record name | Sodium N-(5-chloropyrazinyl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)
![2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B7907863.png)

![(5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7907886.png)

![(2R,3R,4R,5S)-2-[(7S)-4-amino-2-fluoro-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7907899.png)
![but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine](/img/structure/B7907906.png)
![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B7907931.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3H-pyrrol-3-yl]propanoic acid](/img/structure/B7907939.png)
![sodium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7907942.png)
![(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15S,17S)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B7907958.png)
